2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione is a chemical compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoquinoline-1,3(2H,4H)-dione: Similar structure but lacks the chlorine atom.
2-(2-Bromophenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure with a bromine atom instead of chlorine.
2-(2-Methylphenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
106110-71-8 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-3-4-8-13(12)17-14(18)9-10-5-1-2-6-11(10)15(17)19/h1-8H,9H2 |
InChI Key |
WTUAWDHYAPLDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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